molecular formula C15H16 B14415467 1-(2-Methylbut-3-en-2-yl)naphthalene CAS No. 81060-88-0

1-(2-Methylbut-3-en-2-yl)naphthalene

Cat. No.: B14415467
CAS No.: 81060-88-0
M. Wt: 196.29 g/mol
InChI Key: PJTXHGZPVHHKRT-UHFFFAOYSA-N
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Description

1-(2-Methylbut-3-en-2-yl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring substituted with a 2-methylbut-3-en-2-yl group

Preparation Methods

The synthesis of 1-(2-Methylbut-3-en-2-yl)naphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with 2-methylbut-3-en-2-yl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the formation of the desired product.

Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to achieve higher yields and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the overall efficiency of the synthesis process.

Chemical Reactions Analysis

1-(2-Methylbut-3-en-2-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogen or nitro groups onto the naphthalene ring.

Scientific Research Applications

1-(2-Methylbut-3-en-2-yl)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylbut-3-en-2-yl)naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of biological activities.

Comparison with Similar Compounds

1-(2-Methylbut-3-en-2-yl)naphthalene can be compared with other similar compounds, such as:

    2-Methylbut-3-en-2-ol: A related compound with a similar alkyl group but different functional groups.

    Naphthalene derivatives: Other naphthalene-based compounds with different substituents, such as 1-naphthol or 2-naphthoic acid.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other naphthalene derivatives.

Properties

CAS No.

81060-88-0

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-(2-methylbut-3-en-2-yl)naphthalene

InChI

InChI=1S/C15H16/c1-4-15(2,3)14-11-7-9-12-8-5-6-10-13(12)14/h4-11H,1H2,2-3H3

InChI Key

PJTXHGZPVHHKRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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